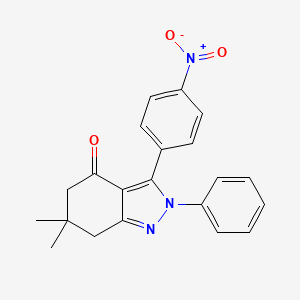![molecular formula C16H20N4O2S B7837387 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B7837387.png)
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide is a synthetic compound known for its diverse biological activities It is characterized by the presence of a pyrimidine ring, which is a common structure in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as urea and β-diketones.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate with 4-tert-butylphenyl acetic acid using a coupling agent like diethylphosphorocyanidate (DEPC) to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, each with potential biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes and interaction with molecular targets such as dihydrofolate reductase (DHFR). The pyrimidine ring structure allows it to mimic natural substrates, thereby interfering with essential biological pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A well-known anticancer drug with a similar pyrimidine structure.
Pemetrexed: Another anticancer agent that shares structural similarities and targets similar biological pathways.
Uniqueness
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical modifications further enhances its versatility in drug development .
Propiedades
IUPAC Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-16(2,3)10-4-6-11(7-5-10)18-14(22)9-23-15-19-12(17)8-13(21)20-15/h4-8H,9H2,1-3H3,(H,18,22)(H3,17,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCMJIOFGDEBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-4,6-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837306.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7837309.png)
![N-(3,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837315.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7837323.png)
![(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837327.png)
![(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837332.png)
![(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837334.png)
![4-[2-({(3S,4R)-4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B7837339.png)
![(3S,4R)-N-[2-(2,5-dimethoxyphenyl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837350.png)
![(3S,4R)-4-[(4-tert-butylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837354.png)

![7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7837371.png)
![2-[[2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7837394.png)
![N-(2-fluorophenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7837404.png)
